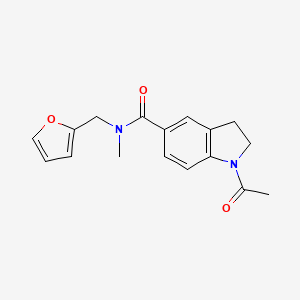
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide, also known as DI-DMA, is a chemical compound with potential applications in scientific research. It is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with the Kv4.3 channel in neurons. This channel plays a critical role in regulating the excitability of neurons by controlling the flow of potassium ions across the cell membrane. N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to selectively bind to a specific site on the Kv4.3 channel, leading to a decrease in its activity and an increase in the excitability of neurons.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can induce seizures in animal models, indicating its potential as an anticonvulsant agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its selectivity for the Kv4.3 channel, which allows for the targeted manipulation of neuronal excitability. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems have not been fully characterized, which may limit its broader applicability in neuroscience research.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective Kv4.3 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. Another area of research is the characterization of the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems, which could provide insights into its broader mechanisms of action. Additionally, the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide in neurological disorders such as epilepsy warrants further investigation.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide as a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific type of potassium channel in neurons, known as the Kv4.3 channel. This inhibition leads to an increase in the excitability of neurons, which has been shown to have therapeutic potential in certain neurological disorders, such as epilepsy.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(2)16-9-7-14(11-18-16)17(21)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCAJSZNFUIMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)

![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)
